1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple chlorinated phenyl groups and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorobenzyl alcohol with thionyl chloride.
Preparation of 3,4-dichlorophenyl hydrazine: This intermediate can be synthesized from 3,4-dichloronitrobenzene through reduction.
Cyclization: The final step involves the cyclization of the intermediates in the presence of a base to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles replace the chlorine atoms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.
3,4-Dichlorobenzyl chloride: Utilized in the synthesis of various organic compounds.
Properties
CAS No. |
1006353-02-1 |
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Molecular Formula |
C23H15Cl5N2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H15Cl5N2/c1-13-22(15-4-8-18(25)20(27)10-15)29-30(12-14-2-6-17(24)7-3-14)23(13)16-5-9-19(26)21(28)11-16/h2-11H,12H2,1H3 |
InChI Key |
HRHQZOLMMRSOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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